2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide
Description
2-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a sulfanyl-acetamide moiety and a 3,4,5-trifluorophenyl group. This structure combines a nitrogen-rich bicyclic system with fluorinated aromatic substituents, which are known to enhance metabolic stability, lipophilicity, and target-binding affinity in medicinal chemistry contexts .
Properties
Molecular Formula |
C13H8F3N5OS |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C13H8F3N5OS/c14-8-3-7(4-9(15)13(8)16)18-11(22)5-23-12-2-1-10-19-17-6-21(10)20-12/h1-4,6H,5H2,(H,18,22) |
InChI Key |
HZEOCGHTINURTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)SCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide typically involves a multi-step process One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo ringThe final step involves the attachment of the trifluorophenyl group via a nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
Antitumor Activity
Recent studies indicate that compounds similar to 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide exhibit significant antitumor properties. These compounds are known to inhibit key kinases involved in cancer cell proliferation:
- Mechanism of Action : They target pathways such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines .
- Case Study : A specific derivative demonstrated potent antiproliferative activity against gastric adenocarcinoma SGC-7901 cells with an IC50 value of 0.014 μM .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory activity:
- Mechanism : Similar compounds have been reported to inhibit nitric oxide production and modulate inflammatory mediators like TNF-α and IL-6 by affecting NF-kB signaling pathways.
- Case Study : In vitro assays indicated that certain derivatives reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines significantly.
Antimalarial Potential
There is emerging interest in the antimalarial applications of triazole derivatives:
- Research Findings : A study designed a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that showed promising antimalarial activity against Plasmodium falciparum. Some compounds exhibited IC50 values as low as 2.24 μM .
Broader Biological Activities
Beyond the aforementioned applications, triazolo derivatives have been recognized for various other biological activities:
- Antibacterial and Antifungal Properties : Compounds in this class have shown efficacy against bacterial strains and fungal infections like candidiasis .
- Additional Pharmacological Activities : These include anticonvulsant and anxiolytic effects, making them versatile candidates for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the triazolo-pyridazine scaffold but differ in substituent patterns, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:
Substituent Variations on the Aromatic Rings
2-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide () :
- Replaces the 3,4,5-trifluorophenyl group with a 4-fluorophenyl and a 4-(trifluoromethoxy)phenyl.
- Reduced fluorine content (one vs. three fluorine atoms) likely decreases lipophilicity (logP) compared to the target compound.
- The trifluoromethoxy group may enhance electron-withdrawing effects, influencing binding to targets like kinases .
- 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (): Positions the fluorine on the triazolo-pyridazine ring (3-fluorophenyl) and substitutes the acetamide phenyl with a 3-(trifluoromethyl) group. The meta-fluorine placement may alter steric interactions compared to the target’s para/ortho-fluorines.
- 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (): Replaces fluorine substituents with an ethoxy group and introduces a methyl group on the triazolo-pyridazine. Methyl substitution on the core may hinder target binding due to steric effects .
Core Modifications and Functional Groups
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide () :
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Fluorine Substitution: The 3,4,5-trifluorophenyl group in the target compound maximizes hydrophobic interactions and metabolic resistance compared to mono-/di-fluorinated analogs .
- Synthetic Accessibility : Analogs with fewer fluorines (e.g., ) are easier to synthesize but sacrifice target affinity .
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a triazolo-pyridazine moiety linked to a trifluorophenyl acetamide. This unique combination potentially contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 329.31 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The triazole ring enhances the interaction with microbial enzymes, leading to potent antibacterial effects. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related triazole derivatives exhibit MIC values ranging from 0.125 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the trifluoromethyl group in similar compounds has been associated with improved antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties:
- In vitro assays demonstrated that derivatives of triazolo-pyridazines can induce apoptosis in cancer cell lines by activating mitochondrial pathways. For example, a related compound was shown to up-regulate pro-apoptotic proteins (Bax) while down-regulating anti-apoptotic proteins (Bcl2), leading to increased caspase activity and subsequent cell death .
- The antiproliferative effects were quantified with IC50 values estimated between 6.58 to 11.10 µM against colon cancer cell lines .
The biological activity of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound could interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Some triazole derivatives are known to influence oxidative stress levels within cells, which can lead to apoptosis in cancer cells.
Case Studies and Research Findings
A selection of studies highlights the biological activity of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
